molecular formula C16H38N4 B14622763 1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl- CAS No. 57905-96-1

1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-

Cat. No.: B14622763
CAS No.: 57905-96-1
M. Wt: 286.50 g/mol
InChI Key: GXXHZRAEWHAFOT-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₁₆H₃₈N₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylamino groups attached to a butanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- typically involves the reaction of 1,4-butanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetramethyl-1,3-butanediamine
  • N,N,N’,N’-Tetramethyl-1,4-diaminobutane

Uniqueness

1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications.

Properties

CAS No.

57905-96-1

Molecular Formula

C16H38N4

Molecular Weight

286.50 g/mol

IUPAC Name

N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethylbutane-1,4-diamine

InChI

InChI=1S/C16H38N4/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h7-16H2,1-6H3

InChI Key

GXXHZRAEWHAFOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)CCCCN(C)CCCN(C)C

Origin of Product

United States

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